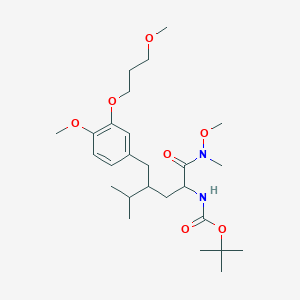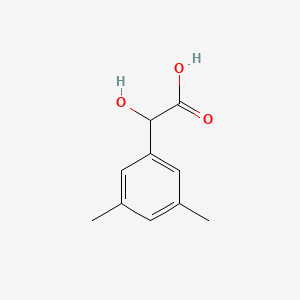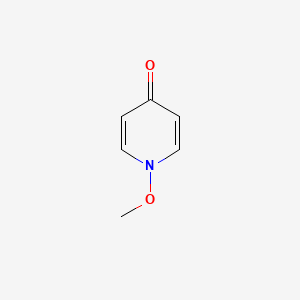
A-Fructopyranose, TMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Fructopyranose, TMS is a derivative of fructose, a simple sugar found in many plants. The compound is characterized by the presence of trimethylsilyl (TMS) groups, which are used to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C21H52O6Si5, and it has a molecular weight of 541.0615 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A-Fructopyranose, TMS can be synthesized through the reaction of fructose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the TMS groups. The reaction can be represented as follows:
Fructose+5TMSCl+5Pyridine→A-Fructopyranose, TMS+5Pyridine-HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: A-Fructopyranose, TMS undergoes various chemical reactions, including:
Oxidation: The TMS groups protect the hydroxyl groups, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced under mild conditions without affecting the TMS groups.
Substitution: The TMS groups can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
A-Fructopyranose, TMS has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of A-Fructopyranose, TMS involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection allows selective reactions to occur at other functional groups without interference from the hydroxyl groups. The TMS groups can be removed under acidic or basic conditions to regenerate the free hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
- β-Fructopyranose, TMS
- L-Sorbopyranose, TMS
- D-Psicopyranose, TMS
- α-D-Tagatopyranose, TMS
Comparison: A-Fructopyranose, TMS is unique in its specific configuration and the presence of TMS groups. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. For example, β-Fructopyranose, TMS has a different stereochemistry, which can affect its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C21H52O6Si5 |
|---|---|
Molekulargewicht |
541.1 g/mol |
IUPAC-Name |
trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3 |
InChI-Schlüssel |
PJXWXHJDJODISP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)








![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)


